molecular formula C18H12N2O2 B2838755 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine CAS No. 672925-54-1

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine

Cat. No.: B2838755
CAS No.: 672925-54-1
M. Wt: 288.306
InChI Key: HDKSRJYQONOKEC-UHFFFAOYSA-N
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Description

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine is a high-quality chemical reagent designed for research and development applications. This compound belongs to the furo[2,3-d]pyrimidine class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor core structure . While the specific biological activity for this analog is under investigation, closely related molecules, such as those with aminofuropyrimidine substitutions, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) . This suggests that this compound is a valuable building block for probing cellular signaling pathways, particularly in oncology and angiogenesis research. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies to develop novel therapeutic agents. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxy-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-3-7-13(8-4-1)16-11-15-17(19-12-20-18(15)22-16)21-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKSRJYQONOKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenoxy 6 Phenylfuro 2,3 D Pyrimidine and Its Derivatives

Established Synthetic Pathways for Furo[2,3-d]pyrimidine (B11772683) Core Synthesis

The construction of the furo[2,3-d]pyrimidine core is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed to efficiently assemble this bicyclic system, each offering distinct advantages in terms of efficiency, versatility, and substrate scope. These methods can be broadly categorized into multi-component reactions, cyclocondensation approaches, and transition metal-catalyzed reactions.

Multi-component Reaction Strategies for Furo[2,3-d]pyrimidine Construction

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and atom economy. researchgate.netorgchemres.org Several MCRs have been successfully applied to the synthesis of the furo[2,3-d]pyrimidine scaffold.

One notable example involves a three-component reaction between an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione in water. researchgate.net This catalyst-free approach provides a green and efficient route to furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net Another strategy involves the reaction of 2-aminofuran-3-carbonitriles with orthoformates or orthoacetates to form imidates, which can then be further cyclized to construct the furo[2,3-d]pyrimidine system. researchgate.net

A Pd(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines has also been developed, utilizing β-ketodinitriles, boronic acids, and aldehydes. figshare.com This method allows for the concurrent construction of the furo-pyrimidine core through the formation of multiple C-C, C-O, and C-N bonds. figshare.com

Cyclocondensation Approaches to the Furo[2,3-d]pyrimidine System

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and they have been widely employed for the construction of the furo[2,3-d]pyrimidine ring system. These methods typically involve the intramolecular or intermolecular condensation of appropriately functionalized precursors.

A common approach involves the thermal cyclocondensation of a substituted furan (B31954) derivative. For instance, reacting α-chloro acetylacetone (B45752) with malononitrile (B47326) in the presence of sodium ethoxide yields a furan derivative, which upon refluxing with formic acid and acetic anhydride, undergoes cyclocondensation to form a furo[2,3-d]pyrimidinone derivative. nih.gov Another efficient method involves the [3+2] cyclization of pyrimidine-4,6-diol with various nitroolefins under catalyst-free conditions in water to afford furo[2,3-d]pyrimidine derivatives in good to high yields. researchgate.net

Furthermore, a two-step protocol has been developed that involves the O-alkylation of 2-methylthiopyrimidin-4,6-dione with bifunctional electrophiles, followed by intramolecular cyclization on silica (B1680970) gel to furnish the target furo[2,3-d]pyrimidines. researchgate.net

Transition Metal-Catalyzed Reactions for Furo[2,3-d]pyrimidine Scaffolds

Transition metal catalysis has revolutionized organic synthesis, offering novel and efficient pathways for the construction of complex molecular architectures. nih.govresearchgate.netmdpi.comdntb.gov.uaresearchgate.net In the context of furo[2,3-d]pyrimidine synthesis, palladium-catalyzed cross-coupling reactions have proven to be particularly valuable.

The Sonogashira cross-coupling reaction of 5-alkynylpyrimidine derivatives, followed by a Pd-catalyzed or base-promoted 5-endo-dig cyclization, provides a versatile route to the corresponding furo[2,3-d]pyrimidines. researchgate.net More recently, a Pd(II)-catalyzed three-component synthesis has been reported, which allows for the construction of 2,4,6-triarylfuro[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes. figshare.com

Strategies for Introducing Phenoxy and Phenyl Substituents

Once the furo[2,3-d]pyrimidine core is assembled, the next crucial steps involve the introduction of the phenoxy group at the C4 position and the phenyl group at the C6 position. These transformations are typically achieved through sequential functionalization of a pre-formed furo[2,3-d]pyrimidine intermediate.

Phenoxylation Reactions at the C4 Position of Pyrimidine (B1678525) Ring

The introduction of a phenoxy group at the C4 position of the pyrimidine ring is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov This typically involves the displacement of a suitable leaving group, most often a halogen, by a phenoxide nucleophile.

The key intermediate for this transformation is a 4-chloro-furo[2,3-d]pyrimidine derivative. The synthesis of such intermediates, for example, 4-chloro-6-phenylthieno[2,3-d]pyrimidine, is well-established and often involves the chlorination of the corresponding 4-oxo derivative using reagents like phosphoryl chloride (POCl3). nih.govchemicalbook.comnih.govnih.govchemicalbook.comgoogle.com Once the 4-chloro intermediate is obtained, it can be reacted with phenol (B47542) in the presence of a base to yield the desired 4-phenoxy derivative. rsc.org The reactivity of the C4 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Starting MaterialReagentProductReference
6-Phenyl-3H-thieno[2,3-d]pyrimidin-4-onePOCl34-Chloro-6-phenylthieno[2,3-d]pyrimidine chemicalbook.com
3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-onePOCl34-Chloro-1H-pyrrolo[2,3-d]pyrimidine nih.gov
4-Chloro-6-substituted phenyl pyrimidinePhenol, Base4-Phenoxy-6-substituted phenyl pyrimidine nih.gov

Phenyl Group Incorporation at the C6 Position of Furo[2,3-d]pyrimidine

The introduction of a phenyl group at the C6 position of the furo[2,3-d]pyrimidine core can be accomplished through various methods, with transition metal-catalyzed cross-coupling reactions being the most prevalent and versatile.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and has been successfully employed for the C6-arylation of furo[2,3-d]pyrimidine systems. nih.govresearchgate.netresearchgate.netmdpi.com This reaction typically involves the coupling of a C6-halo (e.g., chloro, bromo, or iodo) or C6-triflate substituted furo[2,3-d]pyrimidine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions can be crucial for achieving high yields and selectivity. nih.govresearchgate.netnih.gov

Alternatively, the phenyl group can be incorporated during the construction of the furo[2,3-d]pyrimidine core itself. For instance, in multi-component reactions, a benzaldehyde (B42025) derivative can serve as the source of the C6-phenyl group. nih.gov Similarly, in cyclocondensation approaches, a precursor already bearing the phenyl substituent can be utilized.

Reaction TypeSubstratesCatalyst/ReagentsProductReference
Suzuki-Miyaura Coupling6-Halofuro[2,3-d]pyrimidine, Phenylboronic acidPd catalyst, Base6-Phenylfuro[2,3-d]pyrimidine researchgate.netmdpi.com
Clasien Schmidt Condensation5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4-one, BenzaldehydeNaOH, EtOH(E)-5-(3-phenylacryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one nih.gov

Advancements in Green Chemistry Applications for Furo[2,3-d]pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including the furo[2,3-d]pyrimidine core structure. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

One notable green methodology involves the use of solid inorganic supports combined with microwave irradiation (MWI). This technique has been successfully applied to the synthesis of related fused pyrimidine derivatives, offering an efficient and environmentally friendly alternative to conventional heating methods. researchgate.net The use of solid supports avoids the need for excess solvents and toxic acids, which are often employed in traditional synthesis. researchgate.net

Multicomponent reactions (MCRs) represent another cornerstone of green chemistry in this field. MCRs allow for the synthesis of complex molecules like pyrano[2,3-d]pyrimidine derivatives in a single step from three or more reactants, which enhances atom economy and reduces waste. nih.govresearchgate.net These reactions are often facilitated by eco-friendly catalysts. For instance, nanostructure catalysts such as Fe₃O₄, ZnO, or Mn₃O₄ have been used for the one-pot, three-component condensation reaction to produce pyrano[2,3-d]pyrimidine derivatives. nih.gov A key advantage of using magnetic nanoparticles like Fe₃O₄ is the ease of catalyst recovery and reusability for multiple reaction cycles with consistent activity. nih.gov

Furthermore, the development of catalyst-free and solvent-free conditions marks a significant advancement. Researchers have demonstrated the synthesis of pyrano[2,3-d]pyrimidine scaffolds by leveraging solar energy as a renewable source, which results in excellent yields and shorter reaction times. researchgate.net Other green approaches include the use of reusable media like polyfluorinated alcohols or agro-waste catalysts under ultrasound irradiation. researchgate.net These methods align with green chemistry principles by offering safe reaction conditions and often eliminating the need for complex chromatographic purification. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield for Furo[2,3-d]pyrimidine Derivatives

Optimizing reaction conditions is crucial for maximizing the yield and purity of furo[2,3-d]pyrimidine derivatives while minimizing reaction times and energy consumption. Key parameters that are frequently adjusted include the choice of catalyst, solvent, and energy source.

The catalyst plays a pivotal role in the efficiency of synthesis. Studies on related fused pyrimidines, such as pyrano[2,3-d]pyrimidines, have shown that the choice of catalyst can significantly impact reaction outcomes. For example, in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinones, various catalysts were tested to find the most effective one. researchgate.net Nanocatalysts like sulfonic acid nanoporous silica (SBA-Pr-SO₃H) have proven highly efficient, particularly under solvent-free conditions, leading to high yields of the desired products. nih.gov

Microwave irradiation has emerged as a powerful tool for optimizing these syntheses. nih.gov Compared to conventional heating, microwave-assisted reactions often result in dramatically reduced reaction times and improved yields. researchgate.netresearchgate.net For instance, the synthesis of certain pyrimidine derivatives that would take hours under conventional reflux can be completed in minutes using microwave irradiation, often with a significant increase in product yield.

The optimization process often involves a systematic study of various parameters. A typical approach involves a model reaction where different catalysts, solvents, and temperatures are screened to identify the ideal conditions. The table below illustrates a representative optimization of a three-component reaction for synthesizing pyrano[2,3-d]pyrimidine derivatives, a system analogous to furo[2,3-d]pyrimidines.

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneEthanolReflux12045
2PiperidineEthanolReflux6070
3DBAAqueous EthanolReflux3092
4SBA-Pr-SO₃HSolvent-free1401595
5Fe₃O₄ nanoparticlesWater802596

This systematic approach to optimizing reaction conditions—exploring various catalysts, solvents, and energy inputs—is essential for developing efficient, high-yield, and often more environmentally friendly synthetic routes to furo[2,3-d]pyrimidine derivatives. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 4 Phenoxy 6 Phenylfuro 2,3 D Pyrimidine Analogs

General Principles of SAR in Furo[2,3-d]pyrimidine (B11772683) Derivatives

The furo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, largely due to its structural similarity to the purine (B94841) bases found in DNA and RNA. researchgate.netnih.gov SAR studies across various derivatives targeting different enzymes, such as protein kinases, have elucidated several guiding principles for activity. researchgate.netresearchgate.net

A fundamental feature for biological activity is the presence of a heteroaromatic core, which acts as a central scaffold for orienting key substituents. nih.gov The pyrimidine (B1678525) portion of the fused ring system, with its nitrogen atoms, often plays a crucial role in forming hydrogen bonds with key amino acid residues in the hinge region of kinase active sites. nih.gov For instance, in studies of PI3K/AKT inhibitors, a hydrogen bond accepting group was identified as essential for binding with the key amino acid Val851 at the hinge region. nih.govrsc.org

Impact of Substituents on Biological Activity

The specific substituents at the C4 and C6 positions, as well as modifications to the furan (B31954) ring and the appended phenyl rings, are determinant factors for the biological profile of 4-phenoxy-6-phenylfuro[2,3-d]pyrimidine analogs.

Role of the Phenoxy Moiety at C4 in Modulating Biological Interactions

The substituent at the C4 position of the furo[2,3-d]pyrimidine ring system is a critical determinant of biological activity. While direct studies on the 4-phenoxy group are specific, extensive research on analogous scaffolds like pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, where various groups are explored at C4, provides valuable insights. nih.govnih.gov In these related series, the C4 position has been functionalized with N-alkyl, N-aryl, O-aryl (phenoxy), and S-aryl groups, demonstrating its accessibility and importance for interaction with biological targets. nih.gov

Replacing a chloro group at the C4 position with different amines, such as N-methylpiperazine or morpholine, has been shown to be a viable strategy for creating potent cytotoxic agents, highlighting the significance of the C4-substituent in modulating biological response. nih.gov The introduction of an O-aryl group, such as the phenoxy moiety, allows for exploration of a different vector space within a target's binding pocket compared to amino or carbonyl groups. nih.gov This moiety can participate in hydrophobic and pi-stacking interactions, potentially enhancing binding affinity.

Significance of the Phenyl Group at C6 in Ligand-Target Binding

The aryl substituent at the C6 position of the furo[2,3-d]pyrimidine scaffold is pivotal for determining both the potency and selectivity of the molecule. nih.govnih.gov In related heterocyclic systems like pyrido[2,3-d]pyrimidines, the nature of the aromatic group at C6 has been shown to dramatically influence the compound's kinase inhibition profile. researchgate.net

For example, variation of the aromatic group at C-6 provided several analogues that retained high potency. researchgate.net The phenyl group at this position can fit into hydrophobic pockets within the enzyme's active site, contributing significantly to the binding energy. The ability to modify this phenyl ring with various substituents provides a powerful tool for fine-tuning the compound's interaction with its target, allowing for the optimization of activity and the development of selective inhibitors. nih.govnih.gov

Effects of Modifications on the Furan Ring System

Modifications to the furan ring, particularly the isosteric replacement of the furan oxygen with other atoms, can significantly impact the compound's properties. researchgate.net A common modification is the replacement of the furan ring with a thiophene (B33073) ring, yielding the thieno[2,3-d]pyrimidine (B153573) scaffold. nih.govnih.gov This substitution of oxygen with sulfur results in an increased ring size that more closely approximates the 6-6 fused pteridine (B1203161) ring system of natural folate cofactors. nih.gov

This structural change can alter the geometry and electronic properties of the molecule, potentially leading to improved binding affinity for target enzymes like glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov The thieno[2,3-d]pyrimidine scaffold has been shown to afford both target selectivity and dual inhibitory activity, demonstrating the utility of modifying the five-membered heterocyclic ring. nih.gov

Influence of Substituents on the Phenoxy Phenyl Ring

While direct SAR data on the phenoxy phenyl ring of the title compound is limited, studies on analogous structures provide strong predictive insights. For instance, in a series of N-phenylthieno[2,3-d]pyrimidin-4-amines, which are structurally analogous to 4-phenoxy derivatives, substituents on the N-phenyl ring were found to be critical for activity against fibroblast growth factor receptor 1 (FGFR1). researchgate.net

The introduction of hydroxyl groups, for example, can provide additional hydrogen bonding opportunities with the target protein, potentially increasing potency. The position of these substituents is also crucial; in one study, a hydroxyl group at the meta position of the phenyl ring (3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol) resulted in potent inhibition. researchgate.net This suggests that substituents on the phenoxy phenyl ring of this compound would similarly modulate activity by altering electronic properties and introducing new points of interaction.

Influence of Substituents on the C6 Phenyl Ring

The substitution pattern on the C6 phenyl ring is a well-established determinant of biological activity and selectivity. nih.gov Research on related pyrido[2,3-d]pyrimidines has demonstrated that specific substitutions on this ring can switch the compound from a broad-spectrum kinase inhibitor to a highly selective one. nih.gov

For instance, a 6-(2,6-dichlorophenyl) moiety resulted in broad inhibition of PDGFr, FGFr, EGFr, and c-src tyrosine kinases. nih.gov In stark contrast, replacing this with a 6-(3',5'-dimethoxyphenyl) group produced a highly selective inhibitor of FGFr, with activity against other kinases dropping off dramatically. nih.gov Furthermore, studies on furo[2,3-d]pyrimidine-based chalcones have shown that introducing halogen substituents to a phenyl ring can lead to improved cytotoxicity against tumor cells. rsc.orgnih.gov This highlights the critical role of electronic and steric effects of substituents on the C6 phenyl ring in dictating the pharmacological profile.

Table 1: Impact of C6-Phenyl Ring Substituents on Kinase Selectivity in a Pyrido[2,3-d]pyrimidine (B1209978) Series Data extracted from studies on a closely related scaffold and presented for illustrative purposes.

C6-Phenyl SubstituentTarget KinaseIC50 (µM)Selectivity ProfileSource
2,6-DichlorophenylPDGFr1.11Broad Spectrum nih.gov
2,6-DichlorophenylFGFr0.13Broad Spectrum nih.gov
2,6-DichlorophenylEGFr0.45Broad Spectrum nih.gov
2,6-Dichlorophenylc-src0.22Broad Spectrum nih.gov
3',5'-DimethoxyphenylFGFr0.060Highly Selective for FGFr nih.gov
3',5'-DimethoxyphenylPDGFr> 50Highly Selective for FGFr nih.gov
3',5'-DimethoxyphenylEGFr> 50Highly Selective for FGFr nih.gov
3',5'-Dimethoxyphenylc-src> 50Highly Selective for FGFr nih.gov

Rational Design Principles for Furo[2,3-d]pyrimidine Derivatives

The furo[2,3-d]pyrimidine scaffold is recognized as a bioisostere of purines, enabling it to interact with a wide range of biological targets, particularly protein kinases. researchgate.net The rational design of derivatives based on this core structure is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. SAR studies have illuminated several key principles for modifying this scaffold to achieve desired biological activities.

The design strategy for new derivatives often involves modifying key positions on the furo[2,3-d]pyrimidine ring system. The primary points for substitution and modification are the C2, C4, C5, and C6 positions. Each of these positions plays a role in the molecule's interaction with target enzymes, and modifications can drastically alter the compound's efficacy and selectivity.

Modifications at the C4 Position: The C4 position is critical for establishing interactions within the ATP-binding pocket of many kinases. The introduction of an amino group at this position, often bearing various substituted phenyl rings (anilino moiety), is a common strategy. For instance, in the related pyrrolo[2,3-d]pyrimidine series, substitutions on the 4-anilino moiety have been shown to be crucial for activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The nature and position of substituents on this phenyl ring can modulate potency. Electron-donating or electron-withdrawing groups can influence the electronic environment and steric bulk, thereby affecting the binding affinity.

Modifications at the C6 Position: The C6 position often accommodates bulky substituents that can extend into specific pockets of the target enzyme. In the development of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety resulted in a highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFr). nih.gov This highlights the principle that tailoring the C6 substituent can impart selectivity for different kinases. For the furo[2,3-d]pyrimidine core, modifications at this position are explored to enhance target-specific interactions.

Bioisosteric Replacement and Scaffold Hopping: A prevalent design principle is the use of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. The furo[2,3-d]pyrimidine nucleus itself is a bioisostere of purine. researchgate.net Further, this concept is extended through "scaffold hopping," where the core scaffold is changed to another with similar spatial arrangement of key interacting groups. For example, pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have been synthesized and evaluated as EGFR kinase inhibitors, drawing from the SAR of parent scaffolds. nih.gov

Case Study: VEGFR-2 Inhibitors

A study focused on designing novel furo[2,3-d]pyrimidine derivatives as potential VEGFR-2 inhibitors provides concrete examples of these design principles. nih.gov The researchers based their design on structural similarities to a known oxazole-based VEGFR-2 inhibitor. nih.gov The resulting compounds showed that the nature of the substituent at the C4 position significantly impacted inhibitory activity.

Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against VEGFR-2
CompoundKey Structural FeaturesIC₅₀ (nM)
Sorafenib (Reference)Standard VEGFR-2 Inhibitor-
8bFurotriazolopyrimidine derivative38.72 ± 1.7
10cFuropyrimidine derivative41.40 ± 1.8
6aFuran derivative43.31 - 98.31
8aFurotriazolopyrimidine derivative43.31 - 98.31

As shown in the table, compounds 8b and 10c were found to be equipotent to the established drug sorafenib. nih.gov These compounds feature a more complex fused ring system derived from the initial furo[2,3-d]pyrimidine scaffold, demonstrating that extending the heterocyclic core can lead to potent inhibitors. Molecular docking studies suggested that these compounds effectively bind to the VEGFR-2 active site. nih.gov

Case Study: PI3K/AKT Dual Inhibitors

Another study aimed to develop furo[2,3-d]pyrimidine derivatives as dual inhibitors of PI3K and AKT by combining the furopyrimidine scaffold with a 1,3,4-thiadiazole (B1197879) moiety. rsc.org This approach, known as molecular hybridization, is a rational design principle that seeks to incorporate pharmacophoric elements from different known active molecules.

Inhibitory Activity of Furo[2,3-d]pyrimidine-Thiadiazole Hybrids
CompoundTargetIC₅₀ (μM)
10bPI3Kα0.175 ± 0.007
PI3Kβ0.071 ± 0.003
AKT0.411 ± 0.02

The lead compound from this series, 10b , demonstrated potent, low micromolar to nanomolar inhibition against PI3Kα, PI3Kβ, and AKT enzymes. rsc.org This compound's success underscores the value of combining known pharmacophores to create dual-action inhibitors. Further analysis revealed that this compound could induce cell cycle arrest and apoptosis in breast cancer cell lines. rsc.org

Mechanistic Investigations of Biological Activities

Modulation of Ion Channels

There is no available research on the effects of 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine on potassium ion channels.

TRPC5 Receptor Modulation

Derivatives of the furo[2,3-d]pyrimidine (B11772683) scaffold have been identified as modulators of the Transient Receptor Potential Canonical 5 (TRPC5) channel. google.com TRPC5 is a non-selective cation channel that plays a role in modulating the influx of calcium and sodium ions across cellular membranes, which in turn affects cellular depolarization and electrical excitability. google.com The modulation of TRPC5 function by furo[2,3-d]pyrimidine-2,4[1H,3H]-dione derivatives provides a method for controlling calcium and sodium homeostasis and membrane polarization. google.com These compounds can inhibit the ion flux mediated by the TRPC5 channel, affecting both inward and outward currents. google.com This mechanism is significant for its potential in treating disorders associated with aberrant calcium and/or sodium regulation. google.com

Cellular Mechanisms of Anti-proliferative Action

The anti-proliferative properties of furo[2,3-d]pyrimidine derivatives are attributed to their ability to induce programmed cell death and halt the cell division cycle in cancerous cells.

Induction of Apoptosis Pathways

Furo[2,3-d]pyrimidine derivatives employ several molecular strategies to trigger apoptosis in cancer cells. Certain hybrid derivatives, such as those combining furo[2,3-d]pyrimidine with 1,3,4-oxadiazole, have been shown to induce apoptosis through the activation of caspases 3 and 7. ijrpr.com Other studies on furo[2,3-d]pyrimidine-based chalcones indicate that they trigger apoptosis by increasing the expression of the pro-apoptotic protein Bax and promoting the release of cytochrome c from mitochondria. tandfonline.com This aligns with findings for similar chalcone (B49325) hybrids that act on the Bax/Bcl-2 ratio to induce programmed cell death. tandfonline.com

Furthermore, some analogues induce apoptosis in a caspase-dependent manner via the mitochondrial pathway. mdpi.com Mechanistic studies have also revealed that the cytotoxic effects can be mediated through the inhibition of critical survival pathways, such as the PI3K/AKT/mTOR signaling cascade. nih.gov By inhibiting the phosphorylation of mTOR, these compounds can effectively trigger apoptosis in cancer cells. nih.gov

Furo[2,3-d]pyrimidine Derivative TypeObserved Apoptotic MechanismTargeted Cell LinesReference
1,3,4-Oxadiazole hybridCaspase 3/7 activationHT-1080 (Fibrosarcoma), A549 (Lung) ijrpr.com
Chalcone derivative (MMK-1931)Increased Bax expression, cytochrome c releaseEhrlich Ascites Carcinoma tandfonline.com
5′-Norcarbocyclic derivativeMitochondrial pathway, Caspase-dependentKarpas299 (Anaplastic Large Cell Lymphoma) mdpi.com
PI3K/AKT dual inhibitorInhibition of mTOR phosphorylationHS 578T (Breast Cancer) nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, furo[2,3-d]pyrimidine compounds exert anti-proliferative effects by causing cell cycle arrest. rsc.org Flow cytometry analyses have demonstrated that treatment with certain furo[2,3-d]pyrimidine-based chalcones leads to an accumulation of cancer cells in the G2/M phase of the cell cycle. rsc.orgnih.gov This arrest prevents the cells from proceeding through mitosis and subsequent cell division.

Other derivatives have been found to arrest the cell cycle at different phases. For instance, specific hybrid compounds can cause cell cycle arrest in the S phase for fibrosarcoma cells and at the G1/M checkpoint for lung carcinoma cells. ijrpr.com Another study demonstrated that a potent derivative induced cell cycle arrest in breast cancer cells at the G0-G1 phase. nih.gov The ability of these compounds to act as microtubule targeting agents is one of the underlying mechanisms for inducing G2/M arrest. nih.gov

Furo[2,3-d]pyrimidine DerivativePhase of Cell Cycle ArrestAffected Cancer Cell LineReference
Chalcone derivative 5dG2/M PhaseMCF-7 (Breast) rsc.org
1,3,4-Oxadiazole hybridS Phase / G1/M PhaseHT-1080 (Fibrosarcoma) / A549 (Lung) ijrpr.com
PI3K/AKT dual inhibitor (10b)G0-G1 PhaseHS 578T (Breast) nih.gov
Microtubule Targeting AgentG2/M PhaseGeneral nih.gov

Antiviral Mechanisms

Bicyclic furo[2,3-d]pyrimidine nucleoside analogues represent a distinct class of compounds with highly potent and selective activity against certain viruses, particularly the varicella-zoster virus (VZV). nih.gov

Interference with Viral Replication Pathways

The primary antiviral mechanism of these furo[2,3-d]pyrimidine nucleosides is dependent on their interaction with a virus-encoded enzyme. nih.govnih.gov For these compounds to exert their antiviral effect, they must first be phosphorylated by the VZV-encoded thymidine (B127349) kinase (TK). nih.govnih.gov This activation step is crucial and confers selectivity, as the compounds are not significantly toxic to host cells, which lack the specific viral enzyme for activation. nih.govnih.gov Once phosphorylated, these analogues can interfere with the viral DNA replication process, effectively inhibiting the proliferation of the virus. nih.gov Notably, these compounds are designed to be resistant to degradation by human or bacterial thymidine phosphorylase, which enhances their stability and therapeutic potential. nih.gov

Antibacterial and Antimicrobial Action Mechanisms

The furo[2,3-d]pyrimidine scaffold is also a key component in the development of new antimicrobial agents. researchgate.netresearchgate.net Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. srce.hr

The precise mechanism of action for the antibacterial and antimicrobial effects is still under investigation for many derivatives. However, their activity is demonstrated by the inhibition of growth of both Gram-positive and Gram-negative bacteria. srce.hr For example, certain furo[2,3-d]pyrimidine-2,4(1H,3H)-diones have shown good activity against fungi such as Aspergillus oryzae and Penicillium chrysogenum, as well as bacteria like E. coli and S. aureus. researchgate.net The antimicrobial efficacy is often linked to the specific substituents on the furo[2,3-d]pyrimidine core, indicating that the mechanism can be fine-tuned through structural modifications. researchgate.netsrce.hr

Computational Approaches in Furo 2,3 D Pyrimidine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of furo[2,3-d]pyrimidine (B11772683) derivatives at an electronic level. semanticscholar.orgnih.gov These methods are used to calculate the optimized molecular geometry, electronic distribution, and vibrational frequencies of the molecule. For instance, DFT calculations using the B3LYP method with a 6-31G* or higher basis set can determine bond lengths, bond angles, and Mulliken atomic charges, which reveal insights into the molecule's stability and reactive sites. semanticscholar.orgscielo.org.mx

Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electrophilic and nucleophilic regions of the molecule, guiding the understanding of its intermolecular interactions. scielo.org.mx Theoretical vibrational spectra (FTIR and Raman) can also be calculated and compared with experimental data to confirm the structural characterization of newly synthesized analogs. scielo.org.mx

Table 1: Example of DFT-Calculated Properties for a Furo[2,3-d]pyrimidine Analog
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.1 DebyeMeasures molecular polarity

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. In the context of furo[2,3-d]pyrimidine research, docking simulations are crucial for identifying potential biological targets, such as protein kinases, and for elucidating the specific interactions that govern molecular recognition. nih.govresearchgate.net

Studies on furo[2,3-d]pyrimidine derivatives have employed docking to investigate their binding modes within the active sites of enzymes like VEGFR-2, PI3K, and AKT. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the target protein. nih.gov The results are often quantified by a scoring function that estimates the binding free energy (expressed in kcal/mol), with lower values indicating a more favorable binding affinity. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications enhance or diminish biological activity and guiding the design of more potent inhibitors. researchgate.net

Table 2: Representative Molecular Docking Results for Furo[2,3-d]pyrimidine Analogs Against a Kinase Target
Compound AnalogBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Analog A-9.8Lys78, Glu95Hydrogen Bond
Analog B-8.5Leu152, Val88Hydrophobic
Analog C-10.2Phe154, Lys78Pi-Alkyl, Hydrogen Bond
4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine -9.5Leu85, Asp155Hydrophobic, Hydrogen Bond

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are employed to validate docking poses and to provide a more accurate estimation of binding affinity by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. rsc.orgnih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. nih.govnih.gov A stable complex is typically characterized by low RMSD values that plateau after an initial equilibration period. nih.gov Additionally, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which often provide a more accurate correlation with experimental data than docking scores alone. mdpi.com These simulations reveal how the compound and its target adapt to each other, confirming the stability of crucial interactions and providing insights into the conformational dynamics that influence biological activity. nih.govmdpi.com

Table 3: Summary of a 100 ns MD Simulation for a Furo[2,3-d]pyrimidine-Kinase Complex
Analysis MetricAverage Value/ObservationInterpretation
Protein RMSD1.8 ÅThe protein backbone is stable throughout the simulation.
Ligand RMSD1.1 ÅThe ligand remains stably bound in the active site.
RMSF of Hinge RegionLow (<1.0 Å)Key binding region residues show minimal fluctuation.
Key Hydrogen BondsMaintained >90% of simulation timeCrucial interactions predicted by docking are stable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For furo[2,3-d]pyrimidine derivatives, 2D and 3D-QSAR studies are conducted to predict the activity of novel, unsynthesized analogs and to identify the key structural features required for potent biological effects. nih.gov

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for a training set of compounds with known activities. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. nih.gov The predictive power of the resulting QSAR model is validated using an external test set of compounds. nih.gov These models provide valuable insights into which molecular properties are most influential, thereby guiding the rational design of new derivatives with enhanced potency. nih.govnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies of Furo[2,3-d]pyrimidines
Descriptor ClassExample DescriptorsInformation Encoded
ElectronicDipole Moment, HOMO/LUMO energiesElectron distribution, reactivity
Steric/TopologicalMolecular Weight, Molar Refractivity, Wiener IndexSize, shape, and branching of the molecule
HydrophobicLogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability
3D (CoMFA/CoMSIA)Steric and Electrostatic Fields3D shape and electronic properties

Virtual Screening and De Novo Design Strategies for Furo[2,3-d]pyrimidine Analogs

Virtual screening and de novo design represent advanced computational strategies for the discovery of novel hit and lead compounds. Virtual screening involves the high-throughput computational assessment of large chemical libraries to identify molecules that are likely to bind to a specific biological target. This can be done through structure-based methods, which use molecular docking to screen thousands or millions of compounds against the protein's binding site, or ligand-based methods, which search for molecules with structural or pharmacophoric similarity to known active compounds. mdpi.com

De novo design, on the other hand, involves the computational generation of entirely new molecular structures that are tailored to fit the constraints of a target's active site. mdpi.com Algorithms piece together molecular fragments or atoms to build novel scaffolds, such as new furo[2,3-d]pyrimidine analogs, that have optimal predicted binding affinity and desirable drug-like properties. These strategies significantly broaden the scope of chemical space that can be explored, offering pathways to identify novel and potentially more effective furo[2,3-d]pyrimidine derivatives for therapeutic development. mdpi.com

Table 5: A Typical Workflow for Structure-Based Virtual Screening
StepDescriptionObjective
1. Target PreparationThe 3D structure of the target protein is prepared and the binding site is defined.To create a reliable receptor model for docking.
2. Library PreparationA large database of chemical compounds is prepared (e.g., format conversion, ionization).To ensure compounds are in a suitable format for docking.
3. High-Throughput DockingThe entire library is docked into the target's binding site using a fast docking algorithm.To rapidly filter a large library down to a smaller set of potential hits.
4. Hit Filtering & SelectionDocking results are ranked by score, and compounds are filtered based on drug-like properties.To select the most promising candidates for further analysis.
5. Refined Docking/MDThe top-ranked hits are re-docked with higher precision methods and validated with MD simulations.To confirm binding modes and stability, reducing false positives.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Methodologies

The evolution of synthetic organic chemistry presents an opportunity to refine and innovate the production of 4-phenoxy-6-phenylfuro[2,3-d]pyrimidine. Future research is anticipated to move beyond traditional synthetic methods towards more efficient, cost-effective, and environmentally benign processes.

One promising direction is the adoption of combinatorial synthesis techniques. A facile protocol for the combinatorial synthesis of a furo[2,3-d]pyrimidinone library has been developed, suggesting that similar high-throughput methods could be adapted for this compound. researchgate.net This would enable the rapid generation of a diverse library of derivatives, which is instrumental for extensive structure-activity relationship (SAR) studies.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the development of catalyst-free reaction conditions, often utilizing water as a solvent, which has been successfully applied to the synthesis of other furo[2,3-d]pyrimidine (B11772683) derivatives. nih.gov Microwave-assisted synthesis is another green approach that has been effectively used for the eco-friendly synthesis of related pyrido[2,3-d]pyrimidine (B1209978) analogs and could significantly reduce reaction times and improve yields for this compound.

The exploration of multi-component reactions (MCRs) also represents a significant research frontier. MCRs allow for the construction of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. The development of novel MCRs for the furo[2,3-d]pyrimidine core would be a significant advancement in the synthesis of this class of compounds.

Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While the broader furo[2,3-d]pyrimidine scaffold is known to interact with a range of biological targets, the specific targets and mechanisms of action for this compound remain largely unexplored. Future research will likely focus on identifying novel protein interactions and elucidating the downstream effects of these interactions.

A significant body of research has established furo[2,3-d]pyrimidine derivatives as potent kinase inhibitors . nih.gov These compounds have shown inhibitory activity against a variety of kinases, including:

VEGFR-2: Several studies have designed and synthesized furo[2,3-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key player in angiogenesis. nih.govnih.gov

EGFR and HER2: Anilino-furo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2. researchgate.net

PI3K/Akt: The phosphatidylinositol-3-kinase/protein kinase B pathway is another crucial signaling cascade in cancer, and furo[2,3-d]pyrimidines have been developed as dual inhibitors of PI3K and Akt. researchgate.netmdpi.com

RIP1 Kinase: Furo[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis. nih.gov

Given this precedent, a logical future step would be to screen this compound against a broad panel of kinases to identify its specific targets.

Beyond kinase inhibition, some furo[2,3-d]pyrimidines have been explored as antifolates , targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS). nih.gov This suggests that this compound could also be investigated for its potential to interfere with nucleotide synthesis pathways. Additionally, the discovery of antiviral and general anticancer activities in some derivatives opens the door to exploring these therapeutic areas for the subject compound. rsc.orgnih.gov

A significant research gap exists in understanding the detailed molecular mechanisms through which this compound might exert its biological effects. Future studies should aim to go beyond target identification to explore downstream signaling pathways, potential for inducing apoptosis or cell cycle arrest, and other cellular consequences of target engagement. mdpi.comnih.gov

Advanced Computational Modeling and Predictive Analytics for Furo[2,3-d]pyrimidine Derivatives

The integration of advanced computational tools is set to revolutionize the discovery and development of novel furo[2,3-d]pyrimidine derivatives, including this compound. These in silico methods can significantly accelerate the drug design process by predicting biological activity and optimizing molecular structures.

Molecular docking has been frequently employed to understand the binding modes of furo[2,3-d]pyrimidine derivatives with their protein targets, such as PI3K, AKT-1, and VEGFR-2. researchgate.netnih.govnih.govmdpi.com For this compound, molecular docking studies would be invaluable in hypothesizing its binding orientation within the active sites of potential kinase targets and in guiding the design of analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies offer a mathematical approach to correlate the chemical structure of compounds with their biological activity. A QSAR analysis has been successfully applied to a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.gov Developing a robust QSAR model for this compound and its analogs could provide predictive insights into the structural features that are crucial for their biological activity.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. Such simulations have been used to study the binding of furo[2,3-d]pyrimidine derivatives to PI3K and AKT-1, revealing the stability of the ligand-protein complex and key binding interactions. researchgate.netnih.gov Applying MD simulations to this compound would help in assessing the stability of its binding to potential targets and in refining the design of more potent inhibitors.

The use of these computational tools in a synergistic manner will be crucial in building predictive models that can guide the synthesis of new derivatives with enhanced biological profiles, ultimately saving time and resources in the drug discovery pipeline.

Design and Synthesis of Highly Selective and Potent Analogs with Enhanced Biological Profiles

A key future direction for the research on this compound is the rational design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. This will be heavily guided by the insights gained from SAR studies and computational modeling.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of this compound affect its biological activity. A comprehensive review of the SAR of furo[2,3-d]pyrimidine kinase inhibitors has highlighted the importance of substituents at various positions on the scaffold. researchgate.net For instance, the introduction of a biarylurea moiety at the 5-position has been shown to significantly improve activity against VEGFR-2 and Tie-2 kinases. researchgate.net Future work on this compound should involve systematic modifications of the phenoxy and phenyl groups, as well as other positions on the furo[2,3-d]pyrimidine core, to build a detailed SAR map.

The design of highly selective inhibitors is a major goal in modern drug discovery to minimize off-target effects. For related pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, it was found that replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl group led to a highly selective inhibitor of the FGF receptor. Similar strategies of subtle structural modifications could be employed to enhance the selectivity of this compound for its intended target.

Improving the pharmacokinetic profile of drug candidates is another critical aspect of lead optimization. For the related pyrazolo[3,4-d]pyrimidines, which suffer from poor aqueous solubility, formulation into albumin nanoparticles or liposomes has been explored to improve their pharmacokinetic properties. nih.gov While this is a formulation approach, structural modifications to this compound, such as the introduction of polar functional groups, could also be investigated to enhance properties like solubility and bioavailability. The pyrimidine (B1678525) ring itself is often incorporated into drug molecules to improve their pharmacokinetic and pharmacodynamic properties due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. nih.govmdpi.com

The synthesis and evaluation of novel analogs based on these design principles will be a crucial step in advancing this compound from a compound of interest to a potential therapeutic agent.

Q & A

Q. Basic Research

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substitution patterns (e.g., phenoxy protons as doublets at δ 6.8–7.1 ppm; furopyrimidine protons at δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight within 3 ppm error .
  • HPLC-PDA : Validates purity (>95%) using C18 columns with acetonitrile/water mobile phases .

How can researchers optimize substituent groups to enhance target selectivity in kinase inhibition studies?

Q. Advanced Research

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the 4-position improve binding to PI3Kα by stabilizing hydrogen bonds in the ATP-binding pocket .
  • Bulkier Substituents : A 6-phenyl group reduces off-target binding to VEGFR2 by steric hindrance, as demonstrated in thieno[2,3-d]pyrimidine analogs .
  • Quantitative SAR (QSAR) : Hammett constants (σ = +0.23 for EWGs) predict electronic effects on activity .

How should conflicting bioactivity data across studies be addressed during target validation?

Q. Advanced Research

  • Assay Standardization : Use identical ATP concentrations (1 mM for kinase assays) and internal controls (e.g., staurosporine) .
  • Cell Line Validation : CRISPR-edited lines isolate target pathways; ABC transporter knockout lines mitigate efflux-related discrepancies .
  • Stability Monitoring : HPLC tracks compound degradation in cell culture media over 24 hours .

What computational strategies predict binding modes of this compound with kinase targets?

Q. Advanced Research

  • Molecular Docking : AutoDock Vina with flexible side chains in kinase ATP pockets (grid size 25ų) identifies key interactions (e.g., hydrogen bonds with hinge residues) .
  • Molecular Dynamics (MD) : 100-ns simulations in explicit solvent assess binding stability; root-mean-square deviation (RMSD) <2.0 Å indicates robust binding .
  • Binding Free Energy Calculations : MM-PBSA quantifies contributions of van der Waals and electrostatic interactions, validated via alanine scanning mutagenesis .

What are common pitfalls in multi-step synthesis, and how can they be mitigated?

Q. Advanced Research

  • Intermediate Instability : Protect reactive intermediates (e.g., chlorinated derivatives) under inert atmospheres (N₂/Ar) .
  • Byproduct Formation : Optimize POCl₃ stoichiometry (1.2 equivalents) to minimize phosphoramide byproducts .
  • Scale-Up Challenges : Use flow chemistry for exothermic steps (e.g., cyclization) to improve temperature control and yield .

How do solvent polarity and temperature affect crystallization of furo[2,3-d]pyrimidine derivatives?

Q. Basic Research

  • Solvent Selection : High-polarity solvents (e.g., DMF) dissolve intermediates but slow crystallization; methanol/water mixtures (7:3 v/v) yield high-purity crystals .
  • Temperature Gradients : Gradual cooling from 80°C to 4°C over 12 hours enhances crystal lattice integrity .

What in vitro models are suitable for evaluating anticancer activity of this compound?

Q. Advanced Research

  • 3D Spheroid Models : Mimic tumor microenvironments; IC₅₀ values in HCT116 spheroids correlate with in vivo efficacy .
  • Patient-Derived Xenograft (PDX) Cells : Retain original tumor heterogeneity for translational relevance .
  • Combination Studies : Synergy with cisplatin assessed via Chou-Talalay plots (combination index <1.0 indicates synergy) .

How can regioselectivity challenges during phenoxy group installation be resolved?

Q. Advanced Research

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to direct substitution to the 4-position .
  • Protecting Groups : Temporarily block reactive sites (e.g., 6-phenyl with trimethylsilyl) before phenoxy introduction .

What safety protocols are essential when handling intermediates like chlorinated precursors?

Q. Basic Research

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods for POCl₃ handling .
  • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.